1-Acetyl-4-benzylpiperazine
Overview
Description
1-Acetyl-4-benzylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of an acetyl group attached to the nitrogen atom at the 1-position and a benzyl group attached to the nitrogen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-benzylpiperazine can be synthesized through several methods. One common approach involves the acetylation of 4-benzylpiperazine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Acetyl-4-benzylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-acetyl-4-benzylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit or activate enzymes, affecting metabolic processes and biochemical reactions.
Comparison with Similar Compounds
1-Acetyl-4-benzylpiperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: A stimulant with effects similar to amphetamines.
4-Benzylpiperidine:
1-Acetylpiperazine: A simpler analog without the benzyl group.
Uniqueness: this compound is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXJRLWMCLBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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